molecular formula C14H17N3O2S B15163116 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine CAS No. 190004-32-1

4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine

Cat. No.: B15163116
CAS No.: 190004-32-1
M. Wt: 291.37 g/mol
InChI Key: RGPMKPVDXLSCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methanesulfonyl, methylpyridinyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with methanesulfonyl chloride and 6-methylpyridin-2-yl derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the pyrimidine and pyridinyl rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methanesulfonyl)-6-(2-pyridinyl)-2-propylpyrimidine: Similar structure but lacks the methyl group on the pyridinyl ring.

    4-(Methanesulfonyl)-6-(4-methylpyridin-2-yl)-2-propylpyrimidine: Similar structure with a different position of the methyl group on the pyridinyl ring.

    4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is unique due to the specific positioning of the methyl group on the pyridinyl ring and the propyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

190004-32-1

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

4-(6-methylpyridin-2-yl)-6-methylsulfonyl-2-propylpyrimidine

InChI

InChI=1S/C14H17N3O2S/c1-4-6-13-16-12(9-14(17-13)20(3,18)19)11-8-5-7-10(2)15-11/h5,7-9H,4,6H2,1-3H3

InChI Key

RGPMKPVDXLSCHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=N1)S(=O)(=O)C)C2=CC=CC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.